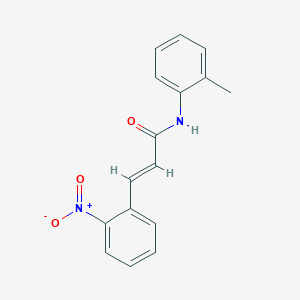![molecular formula C32H28N2O4 B15016751 4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate](/img/structure/B15016751.png)
4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL BENZOATE is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a cyclopropyl group, a formamido group, and a benzoate ester, which contribute to its diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL BENZOATE typically involves multiple steps, including the formation of the cyclopropyl group, the introduction of the formamido group, and the final esterification to form the benzoate. Key steps may include:
Formation of the Cyclopropyl Group: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under controlled conditions.
Introduction of the Formamido Group: This step involves the reaction of the cyclopropyl intermediate with a formamide derivative, often under acidic or basic conditions to facilitate the formation of the formamido group.
Esterification to Form the Benzoate: The final step involves the esterification of the intermediate with benzoic acid or a benzoate derivative, typically using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener reaction conditions and catalysts to reduce waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form oxidized derivatives, which may have different chemical and biological properties.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule, potentially leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced derivatives with fewer oxygen atoms.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential biological activity could make it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Industry: Its chemical properties may make it useful in the development of new materials, such as polymers and coatings, as well as in the formulation of specialty chemicals.
Mécanisme D'action
The mechanism by which 4-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL BENZOATE exerts its effects will depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity.
Receptor Binding: It may interact with cellular receptors, triggering signaling pathways that lead to various biological responses.
Pathway Modulation: The compound could influence cellular pathways by affecting the expression or activity of key proteins involved in those pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-DIBROMO-6-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE: This compound shares structural similarities with 4-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL BENZOATE, including the presence of a cyclopropyl group and a formamido group.
Uniqueness
4-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL BENZOATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity
Propriétés
Formule moléculaire |
C32H28N2O4 |
|---|---|
Poids moléculaire |
504.6 g/mol |
Nom IUPAC |
[4-[(E)-[(2,2-diphenylcyclopropanecarbonyl)hydrazinylidene]methyl]-2-ethoxyphenyl] benzoate |
InChI |
InChI=1S/C32H28N2O4/c1-2-37-29-20-23(18-19-28(29)38-31(36)24-12-6-3-7-13-24)22-33-34-30(35)27-21-32(27,25-14-8-4-9-15-25)26-16-10-5-11-17-26/h3-20,22,27H,2,21H2,1H3,(H,34,35)/b33-22+ |
Clé InChI |
QUWLISHSRIBEPI-STKMKYKTSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-2,4-dinitroaniline](/img/structure/B15016670.png)

![2-(3,4-dimethylphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15016675.png)
![2-(4-Nitroanilino)-4-[(1-phenylethylidene)hydrazino]-6-(3,4-xylidino)-1,3,5-triazine](/img/structure/B15016680.png)
![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B15016688.png)
![2-[(2E)-2-(3,4-dimethylbenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B15016702.png)
![4-chloro-2-[(E)-{[2-chloro-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B15016706.png)

![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B15016717.png)
![4-bromo-2-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-bromobenzoate](/img/structure/B15016721.png)
![N-cyclopentyl-2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B15016735.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4-(thiophen-2-yl)-4H-pyran-3-carboxylate](/img/structure/B15016740.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B15016743.png)
![2-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B15016747.png)
